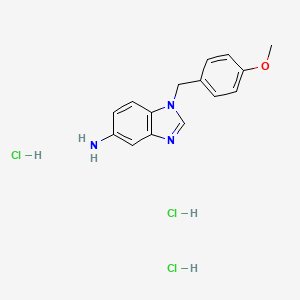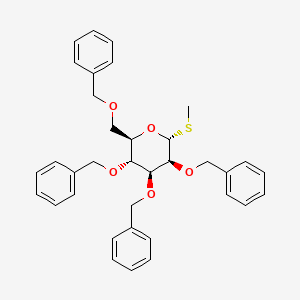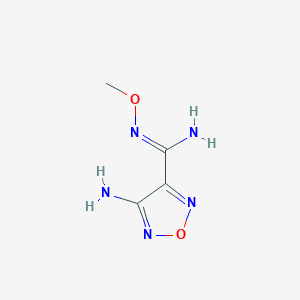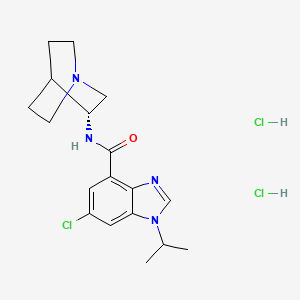
Cuprous iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprous iodide, also known as Copper(I) iodide, is a white solid that does not dissolve in water . It is a reducing agent and the iodide easily oxidizes to iodine . It is common for samples of iodide-containing compounds to become discolored due to the facile aerobic oxidation of the iodide anion to molecular iodine .
Synthesis Analysis
Cuprous iodide can be synthesized by reacting iodine and copper in concentrated hydroiodic acid . Another way would be to react copper (II) sulfate and potassium iodide . This makes copper (II) iodide which breaks down right away to make iodine and copper (I) iodide . The starch supported cuprous iodide nanoparticles (CuI-NPs@Starch) were synthesized in aqueous medium .Molecular Structure Analysis
Cuprous iodide exists in several crystalline forms. It adopts a zinc blende structure below 390 °C (γ-CuI), a wurtzite structure between 390 and 440 °C (β-CuI), and a rock salt structure above 440 °C (α-CuI) . The ions are tetrahedrally coordinated when in the zinc blende or the wurtzite structure, with a Cu-I distance of 2.338 Å .Chemical Reactions Analysis
Cuprous iodide has been extensively explored recently as highly selective catalysts in many reactions including synthesis of phenols, anilines, and thiophenols, carbon-heteroatom bond forming coupling reactions, multi-component synthesis and related reactions .Physical And Chemical Properties Analysis
Cuprous iodide is a white or slightly yellowish solid at room temperature. When exposed to light, it slowly turns brown due to the liberation of iodine . This compound is not readily soluble in water, but it can dissolve in solutions containing iodide ions or in concentrated halide solutions .Aplicaciones Científicas De Investigación
Perovskite Solar Cells
Cuprous iodide has been used in the passivation of perovskite solar cells . The passivation process, which involves the use of CuI, helps to lower defects in the bandgap of these solar cells . This results in a decrease in photoluminescence counts and a drop in Urbach energy by approximately 24% . The reduction in defects leads to lower recombination in the active material, enhancing the power conversion efficiency of the solar cells .
Thermal Conductivity
Monolayer cuprous iodide has been found to have an ultralow thermal conductivity of 0.116 W m−1 K−1 . This is significantly lower than that of γ-CuI and other typical semiconductors . The low thermal conductivity of monolayer CuI makes it a promising candidate for applications in transparent and wearable electronics .
Catalyst Synthesis
Cuprous iodide nanocolloid (CuINC) has a wide range of applications, including in the synthesis of catalysts . CuINC is almost insoluble in water and acid, making it a suitable material for certain types of catalysts .
P-Type Transparent Conductive Materials
Two-dimensional β-phase cuprous iodide (β-CuI) is a promising candidate for overcoming the challenges of insufficient P-type transparent conductive materials . It has multiple predicted unique properties that make it suitable for this application .
Optoelectronics
Monolayer CuI has an ultrawide direct bandgap of 3.57 eV , which is even larger than that of γ-CuI (2.95–3.1 eV) . This property makes it promising for applications in nano-/optoelectronics with better optical performance .
Light Emitting Devices
Cuprous iodide has been used to enhance the photoluminescence of epitaxial layers in light-emitting devices . This application takes advantage of the unique optical properties of CuI .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Recent research has focused on enhancing the properties of Cuprous iodide for various applications. For instance, the introduction of planar aromatic groups on the ligand, 1,4-diazabicyclo [2.2.2]octane (DABCO), targeted at eliminating stronger π–π interactions through the twisted nature of the latter species, the complexes displayed good stability, solubility, and high quantum yields of emissions ranging from 70.3–95.3% . This work provides a reasonable idea for designing luminescent cuprous iodide materials with high quantum yields of emission for use in solid-state lighting in the future .
Propiedades
| { "Design of the Synthesis Pathway": "Cuprous iodide can be synthesized by the reaction between copper(I) chloride and potassium iodide.", "Starting Materials": [ "Copper(I) chloride", "Potassium iodide" ], "Reaction": [ "Dissolve 6.6 g of copper(I) chloride in 100 mL of distilled water.", "Dissolve 13.5 g of potassium iodide in 100 mL of distilled water.", "Mix the two solutions together and stir for 30 minutes.", "Filter the precipitated cuprous iodide and wash it with distilled water.", "Dry the cuprous iodide in an oven at 100°C for 2 hours." ] } | |
Número CAS |
1335-23-5 |
Nombre del producto |
Cuprous iodide |
Fórmula molecular |
CuI |
Peso molecular |
190.45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)




![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)
